LogP and TPSA vs. 3-Methyl-pyrrolidine
3-Isopropyl-3-methyl-pyrrolidine exhibits a higher lipophilicity compared to the mono-substituted analog (S)-3-methyl-pyrrolidine. Specifically, the target compound has a computed LogP of 1.642, whereas (S)-3-methyl-pyrrolidine has a computed LogP of 0.89 [1]. This quantitative difference in lipophilicity is driven by the addition of the isopropyl group, which increases the compound's hydrophobic surface area. Furthermore, the Topological Polar Surface Area (TPSA) for the target compound is 12.03 Ų, compared to 12.0 Ų for the analog [2]. The near-identical TPSA values, despite increased molecular weight, indicate that the additional isopropyl group primarily contributes to lipophilic bulk without significantly increasing polar interactions, a key consideration for optimizing blood-brain barrier penetration or reducing aqueous solubility in drug design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.642 |
| Comparator Or Baseline | (S)-3-Methyl-pyrrolidine (LogP = 0.89) |
| Quantified Difference | ΔLogP = +0.75 (approx. 84% increase) |
| Conditions | Computed LogP values from vendor datasheets |
Why This Matters
Higher LogP dictates altered membrane permeability and tissue distribution, making it essential to procure the correct analog for accurate in vitro ADME profiling and in vivo pharmacokinetic predictions.
- [1] PubChem. (n.d.). (S)-3-Methylpyrrolidine (CID 44133707). Computed LogP = 0.89. View Source
- [2] PubChem. (n.d.). (S)-3-Methylpyrrolidine (CID 44133707). Computed TPSA = 12.0 Ų. View Source
